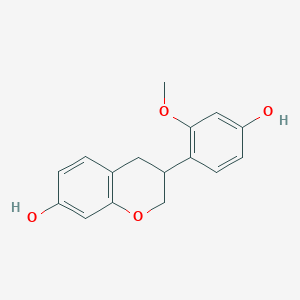

Isovestitol

Description

This compound has been reported in Trifolium, Lablab purpureus, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63631-42-5 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |

InChI Key |

FFDNYMAHNWBKCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |

melting_point |

95 - 97 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Isovestitol and Related Isoflavans

This technical guide provides a detailed overview of the biological activities of this compound and its closely related isoflavan counterparts. While specific quantitative data for this compound is limited in publicly accessible literature, this document synthesizes findings from related compounds, such as (3S)-vestitol, to present a comprehensive profile of its expected biological functions. The guide covers key activities including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, supported by quantitative data where available, detailed experimental protocols, and signaling pathway visualizations.

Core Biological Activities of this compound and Related Isoflavans

This compound, a member of the isoflavonoid class, is structurally similar to other bioactive compounds like vestitol and neovestitol, which are known for a range of pharmacological effects. The primary activities associated with this class of molecules are detailed below.

Anti-inflammatory Activity

The most well-documented activity for this class of compounds is their anti-inflammatory effect, primarily through the modulation of macrophage activity. Studies on (3S)-vestitol, an isomer of vestitol, demonstrate significant potential in suppressing inflammatory responses.

| Compound | Concentration | Target System | Effect | Reference |

| (3S)-Vestitol | 0.55 µM | LPS-stimulated peritoneal macrophages | 60% reduction in Nitric Oxide (NO) release | [1] |

| (3S)-Vestitol | 0.55 µM | LPS-stimulated peritoneal macrophages | Decreased levels of IL-1β, IL-1α, G-CSF, and GM-CSF | [1] |

| (3S)-Vestitol | 0.55 µM | LPS-stimulated peritoneal macrophages | Increased expression of cytokine signaling inhibitors (Socs3, Dab2) | [1] |

| Vestitol | 10 mg/kg | In vivo neutrophil migration model | Inhibition of neutrophil migration | [2] |

The anti-inflammatory mechanism of (3S)-vestitol involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In macrophages stimulated by lipopolysaccharide (LPS), the activation of Toll-like Receptor 4 (TLR4) typically leads to a cascade that results in the phosphorylation and degradation of IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (3S)-vestitol has been shown to suppress this pathway, leading to reduced production of inflammatory mediators like nitric oxide and various cytokines.[1]

References

Isovestitol: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a pterocarpan isoflavonoid, has emerged as a compound of significant interest in the field of inflammation research.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory properties of this compound. Drawing from a comprehensive review of preclinical studies, this document details the compound's effects on key inflammatory signaling pathways, summarizes quantitative data on its bioactivity, and outlines the experimental protocols used to elucidate its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Mechanism of Action: Attenuation of Inflammatory Signaling Cascades

This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways that orchestrate the inflammatory response. The core of its mechanism lies in the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to a downstream reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to significantly impede this pathway.[3][4][5] In its resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound intervenes in this process by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] This action effectively halts the downstream cascade, leading to a marked decrease in the expression of NF-κB-dependent genes.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

References

- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of (3 S)-Vestitol on Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Isovestitol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan, has garnered interest within the scientific community for its potential therapeutic properties, including antituberculosis activity. As a member of the flavonoid family, it is found in a variety of leguminous plants. This technical guide provides an in-depth overview of the primary natural sources of this compound and details a comprehensive, step-by-step protocol for its isolation and purification from plant material. The methodologies outlined herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities and therapeutic potential of this promising phytochemical.

Natural Sources of this compound

This compound has been identified in several species within the Fabaceae (legume) family. The primary reported natural sources include:

-

Sesbania grandiflora : The roots of this plant, commonly known as the vegetable hummingbird, have been shown to be a significant source of this compound.[1][2][3][4][5]

-

Trifolium spp. (Clover) : Various species of clover are known to produce isoflavonoids, and this compound has been reported within this genus.

-

Lablab purpureus (Hyacinth Bean) : This widely cultivated legume has also been identified as a natural source of this compound.

-

Sophora japonica (Pagoda Tree) : This tree, used in traditional Chinese medicine, is another reported source of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol |

| CAS Number | 63631-42-5 |

| Appearance | Amorphous Powder |

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.25 | m | |

| H-2 | 3.99 | m | |

| H-3 | 3.49 | m | |

| H-4 | 2.98 | dd | 15.5, 10.5 |

| H-4 | 2.81 | dd | 15.5, 5.0 |

| H-5 | 7.06 | d | 8.0 |

| H-6 | 6.43 | dd | 8.0, 2.5 |

| H-8 | 6.29 | d | 2.5 |

| H-3' | 6.51 | d | 2.0 |

| H-5' | 6.38 | dd | 8.0, 2.0 |

| H-6' | 6.90 | d | 8.0 |

| 2'-OCH₃ | 3.73 | s |

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 67.9 |

| C-3 | 31.5 |

| C-4 | 30.2 |

| C-4a | 112.9 |

| C-5 | 129.8 |

| C-6 | 107.5 |

| C-7 | 155.1 |

| C-8 | 103.1 |

| C-8a | 155.0 |

| C-1' | 118.9 |

| C-2' | 157.9 |

| C-3' | 102.3 |

| C-4' | 155.8 |

| C-5' | 106.3 |

| C-6' | 128.9 |

| 2'-OCH₃ | 54.9 |

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z |

| HRESI-MS | Negative | [M-H]⁻ 271.0970 |

Experimental Protocol: Isolation of this compound from Sesbania grandiflora Roots

This protocol is adapted from the methodology described by Hasan et al. (2012).[1][2]

3.1. Plant Material Preparation

-

Collection and Drying : Collect fresh roots of Sesbania grandiflora. Clean the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grinding : Grind the dried roots into a fine powder using a laboratory mill.

3.2. Extraction

-

Maceration : Macerate the powdered root material (1.5 kg) with 90% aqueous methanol (MeOH) (3 x 5 L) at room temperature for seven days.

-

Concentration : After seven days, filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 40°C to a volume of approximately 100 mL.

3.3. Solvent Partitioning

-

Hexane Partitioning : Partition the concentrated aqueous MeOH extract with n-hexane. Separate the layers to obtain a hexane-soluble fraction and a MeOH-soluble fraction.

-

Ethyl Acetate Partitioning : Further partition the MeOH-soluble fraction with ethyl acetate (EtOAc). This will yield an EtOAc-soluble fraction and a remaining MeOH-soluble fraction.

3.4. Chromatographic Purification

-

Silica Gel Column Chromatography : Subject the EtOAc-soluble fraction (2.3 g) to column chromatography on silica gel.

-

Elution Gradient : Elute the column with a solvent gradient of increasing polarity, starting with n-hexane, followed by n-hexane-EtOAc mixtures (from 99:1 to 1:1 v/v), and finally with pure EtOAc.

-

Fraction Collection : Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Isolation of this compound : Combine the fractions that show the presence of this compound. Further purification of the combined fractions (e.g., fraction eluted with n-hexane-EtOAc 9:1) will yield pure this compound.

3.5. Yield

While the specific yield of pure this compound was not explicitly quantified in the source literature, isoflavonoid yields from plant materials can vary significantly depending on the species, growing conditions, and extraction methodology, typically ranging from 0.1 to over 20 mg/g of dry plant material.[6]

Visualizations

Experimental Workflow

Putative Anti-Inflammatory Signaling Pathway

While the precise mechanism of action for this compound's antituberculosis activity is yet to be fully elucidated, isoflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a generalized pathway through which isoflavonoids, and potentially this compound, may inhibit inflammation.

Conclusion

This technical guide provides a consolidated resource for the natural sourcing and laboratory-scale isolation of this compound. The detailed experimental protocol, derived from established literature, offers a practical framework for obtaining this isoflavan for further research. The summarized quantitative data and spectroscopic information will aid in the identification and characterization of the isolated compound. The provided diagrams offer a visual representation of the experimental workflow and a plausible mechanism of action, which can guide future studies into the pharmacological properties of this compound. Further research is warranted to optimize extraction yields and to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

References

- 1. The Chemical Components of Sesbania grandiflora Root and Their Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Chemical Components of Sesbania grandiflora Root and Their Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalijcar.org [journalijcar.org]

- 6. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells [mdpi.com]

An In-depth Technical Guide to Isovestitol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol is a naturally occurring isoflavan, a type of flavonoid, found in a variety of plants, including those of the Sophora genus.[1] As a member of the flavonoid family, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Identification

This compound, with the IUPAC name 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol, possesses a core chroman ring structure substituted with a methoxy and two hydroxy functional groups.[1][2] The stereochemistry of this compound can vary, with different enantiomers potentially exhibiting distinct biological activities.

| Identifier | Value | Reference |

| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol | [1] |

| CAS Number | 63631-42-5 | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 | [2] |

| InChI | InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | [2] |

| InChIKey | FFDNYMAHNWBKCH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data are summarized in the table below.

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Melting Point | 95 - 97 °C | [2] |

| Solubility | Soluble in organic solvents such as methanol and ethanol. | [3] |

| Storage Conditions | Store in a dry, dark place at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years). | [1] |

Biological Activities and Signaling Pathways

This compound has been investigated for a range of biological activities, with a primary focus on its anti-inflammatory and antioxidant properties.[1] These activities are attributed to its ability to modulate key signaling pathways involved in cellular responses to stress and inflammation.

Anti-inflammatory Activity

This compound and its related isoflavonoids, such as vestitol and neovestitol, have demonstrated significant anti-inflammatory effects. The primary mechanism of action involves the modulation of inflammatory cell migration and the production of inflammatory mediators.

-

Inhibition of Neutrophil Migration: Studies on the related compound vestitol have shown that it can reduce lipopolysaccharide (LPS)-induced neutrophil migration.[4] This effect is mediated, at least in part, by a decrease in the release of chemokines such as CXCL1/KC and CXCL2/MIP-2 from macrophages.[4]

-

Modulation of Inflammatory Cytokines: The anti-inflammatory action of isoflavonoids like (3S)-vestitol is linked to the inhibition of key pro-inflammatory cytokines, particularly Interleukin-1 (IL-1).[5] This, in turn, can lead to the downstream inactivation of transcription factors like nuclear factor kappa B (NF-κB), a central regulator of the inflammatory response.[5]

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals and chelate metal ions. This compound's antioxidant potential is a key aspect of its therapeutic promise.[1] The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the properties and activities of this compound.

Isolation and Purification

A general workflow for the isolation and purification of this compound from a plant source is outlined below. The specific conditions may vary depending on the plant material.

Protocol for Isolation:

-

Extraction: The dried and powdered plant material is extracted exhaustively with a suitable solvent, such as methanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the more polar fractions like ethyl acetate.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Structural Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the proton and carbon skeleton of the molecule. 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

The mixture is incubated for 10 minutes at room temperature in the dark.

-

50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.

-

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol details the assessment of the antioxidant capacity of this compound using the DPPH assay.

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Sample Preparation: A stock solution of this compound is prepared in methanol, and serial dilutions are made to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Reaction Mixture: In a 96-well plate, 100 µL of each concentration of this compound is mixed with 100 µL of the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined.

Applications in Drug Development

The promising anti-inflammatory and antioxidant properties of this compound make it a compelling candidate for further investigation in the context of drug development. Its potential applications could include the treatment of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease, as well as conditions associated with oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties.

Conclusion

This compound is a bioactive isoflavan with a well-defined chemical structure and promising pharmacological activities. Its demonstrated anti-inflammatory and antioxidant effects, mediated through the modulation of key cellular signaling pathways, highlight its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to advance the study of this compound and explore its full therapeutic potential.

References

- 1. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.usp.br [repositorio.usp.br]

Isovestitol: A Technical Guide to its Phytoestrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan found in various plants, has garnered interest for its potential as a phytoestrogen. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, consolidating available data on its interaction with estrogen receptors and its effects on estrogen-mediated signaling pathways. This document details the methodologies of key experimental assays used to characterize its estrogenic activity and presents a structured summary of the available, albeit limited, quantitative data. Furthermore, this guide employs Graphviz visualizations to illustrate the pertinent signaling cascades and experimental workflows, offering a clear and concise resource for researchers in the fields of endocrinology, pharmacology, and drug discovery.

Introduction

Phytoestrogens are plant-derived compounds that exhibit estrogen-like biological activities due to their structural similarity to the endogenous estrogen, 17β-estradiol.[1][2] These compounds can interact with estrogen receptors (ERs), primarily ERα and ERβ, and modulate estrogenic signaling pathways, leading to a wide range of physiological effects.[3][4] Their potential applications in hormone replacement therapy, cancer prevention, and the management of menopause-related symptoms have made them a significant area of research.

This compound, chemically known as 7,4'-dihydroxy-2'-methoxyisoflavan, is a member of the isoflavonoid class of phytoestrogens.[5] It is found in plants such as Trifolium and Lablab purpureus.[5] This guide aims to provide an in-depth technical overview of this compound's phytoestrogenic properties, focusing on its mechanism of action, experimental validation, and the quantitative aspects of its biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | [5] |

| Molecular Weight | 272.29 g/mol | [5] |

| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [5] |

| CAS Number | 63631-42-5 | [5] |

| Physical Description | Solid | [5] |

| Melting Point | 95 - 97 °C | [5] |

| Chemical Class | Isoflavan, Flavonoid | [5] |

Mechanism of Action as a Phytoestrogen

The primary mechanism by which this compound is proposed to exert its phytoestrogenic effects is through its interaction with estrogen receptors, ERα and ERβ.[6] These receptors are ligand-activated transcription factors that, upon binding to estrogens or estrogen mimics, undergo conformational changes, dimerize, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[4] This binding initiates the transcription of estrogen-responsive genes, leading to a cellular response.

The general signaling pathway for estrogen receptor activation is depicted in the following diagram:

Quantitative Data on Estrogenic Activity

For context, other well-studied isoflavones like genistein and daidzein have reported RBAs and are known to exhibit preferential binding to ERβ.[7] The absence of such data for this compound highlights a critical knowledge gap and underscores the need for further research to quantitatively characterize its phytoestrogenic potential.

Table 2: Summary of Quantitative Estrogenic Activity Data for this compound

| Assay Type | Receptor | Parameter | Value | Reference |

| Competitive Binding Assay | ERα | RBA (%) | Data Not Available | - |

| ERβ | RBA (%) | Data Not Available | - | |

| ERα | IC50 (nM) | Data Not Available | - | |

| ERβ | IC50 (nM) | Data Not Available | - | |

| ERα | Ki (nM) | Data Not Available | - | |

| ERβ | Ki (nM) | Data Not Available | - | |

| Reporter Gene Assay | ERα | EC50 (nM) | Data Not Available | - |

| ERβ | EC50 (nM) | Data Not Available | - | |

| Cell Proliferation Assay (E-Screen) | ERα | EC50 (nM) | Data Not Available | - |

| Yeast Estrogen Screen (YES) | - | EC50 (nM) | Data Not Available | - |

Note: The table is populated with "Data Not Available" to reflect the current state of published research. This will be updated as new data becomes available.

Experimental Protocols for Assessing Phytoestrogenic Activity

To facilitate future research on this compound, this section provides detailed, generalized methodologies for key in vitro assays commonly used to characterize the estrogenic activity of phytoestrogens.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to ERα or ERβ.

References

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. epa.gov [epa.gov]

- 5. Microcarrier-based fluorescent yeast estrogen screen assay for fast determination of endocrine disrupting compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of the estrogen-responsive pS2 gene in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Isovestitol in Plants: A Technical Guide for Researchers

Abstract

Isovestitol, a significant isoflavonoid phytoalexin, plays a crucial role in plant defense mechanisms, particularly in leguminous species. Its biosynthesis is a specialized branch of the complex isoflavonoid pathway, originating from the general phenylpropanoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, designed for researchers, scientists, and professionals in drug development. It details the enzymatic cascade from primary metabolites to the final this compound molecule, summarizes available quantitative data, outlines key experimental protocols, and presents visual representations of the pathway and associated workflows to facilitate a comprehensive understanding. While the enzymatic steps are well-elucidated, a notable gap exists in the public domain regarding specific enzyme kinetic parameters for the terminal enzymes of the pathway.

Introduction

Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants, where they function as signaling molecules in plant-microbe interactions and as phytoalexins in plant defense.[1][2] this compound, an isoflavan, is a key phytoalexin accumulated by various legumes, such as Lotus japonicus and Medicago sativa, in response to pathogen attack or abiotic stress.[3][4] Understanding the biosynthesis of this compound is critical for developing strategies to enhance disease resistance in crops and for exploring its potential pharmacological applications. This guide delineates the intricate biosynthetic route to this compound, building upon the foundational phenylpropanoid and flavonoid pathways.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, which converts L-phenylalanine to 4-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthesis pathway.

Phenylpropanoid and Flavonoid Precursor Pathways

The initial steps are common to the synthesis of all flavonoids and are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

This activated intermediate is the entry point into the flavonoid pathway.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. In legumes, a parallel pathway involving chalcone reductase (CHR) leads to the formation of 6'-deoxychalcone, a precursor for 5-deoxyisoflavonoids.[5]

-

Isoflavone Synthase (IFS): A key branch point enzyme, IFS is a cytochrome P450 monooxygenase that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, producing 2-hydroxyisoflavanones.[2][6] For the synthesis of this compound, the substrate is liquiritigenin, which is converted to 2,7,4'-trihydroxyisoflavanone.

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavone.[7] In the case of this compound biosynthesis, this would lead to the formation of daidzein from 2,7,4'-trihydroxyisoflavanone.

The this compound-Specific Branch

The conversion of the isoflavone intermediate, daidzein, to this compound involves a series of reduction and hydroxylation steps catalyzed by specific enzymes. The pathway from the precursor liquiritigenin is outlined below.

-

2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) and 2-hydroxyisoflavanone dehydratase (HID): 2,7,4'-trihydroxyisoflavanone is first methylated at the 4'-position by HI4'OMT and then dehydrated by HID to produce the isoflavone formononetin .[7]

-

Isoflavone 2'-Hydroxylase (I2'H): This cytochrome P450 enzyme (CYP81E family) introduces a hydroxyl group at the 2' position of the B-ring of formononetin to produce 2',7-dihydroxy-4'-methoxyisoflavone .[8][9]

-

Isoflavone Reductase (IFR): This enzyme catalyzes the NADPH-dependent reduction of the double bond in the heterocyclic C-ring of 2',7-dihydroxy-4'-methoxyisoflavone to yield the isoflavanone, vestitone .[10][11]

-

Vestitone Reductase (VR): Vestitone is then reduced by vestitone reductase, another NADPH-dependent enzyme, to form 7,2'-dihydroxy-4'-methoxyisoflavanol .[10][12]

-

7,2'-dihydroxy-4'-methoxyisoflavanol Dehydratase (DMID): The final step is the dehydration of 7,2'-dihydroxy-4'-methoxyisoflavanol, which results in the formation of the isoflavan, This compound . While this enzyme has been purified, its corresponding gene sequence has not been widely reported.[13]

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its regulation and for metabolic engineering efforts. However, comprehensive quantitative data, particularly enzyme kinetic parameters, are not extensively available in the public literature. The following tables summarize the available data on metabolite concentrations.

Table 1: this compound and Precursor Accumulation in Elicited Plant Tissues

| Plant Species | Elicitor | Tissue | Metabolite | Concentration | Reference |

| Lotus japonicus | Chitosan | Leaves | Vestitol | Significant increase | [3][14] |

| Lotus japonicus | Powdery Mildew | Leaves | Vestitol | ~10-fold increase | [15] |

| Medicago truncatula | Yeast Elicitor | Cell Culture | Formononetin | Transient peak at 12-18h | [1][8] |

| Medicago truncatula | Yeast Elicitor | Cell Culture | Medicarpin* | Sustained increase up to 48h | [1][8] |

Note: Medicarpin is a pterocarpan phytoalexin derived from the same pathway.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | Reference |

| Vestitone Reductase | Medicago sativa (Alfalfa) | (3R)-Vestitone | 45 | Not Reported | [12] |

| 7,2'-dihydroxy-4'-methoxyisoflavanol Dehydratase | Medicago sativa (Alfalfa) | 7,2'-dihydroxy-4'-methoxyisoflavanol | 5 | Not Reported | [12] |

A significant knowledge gap exists for the kinetic parameters of Isoflavone 2'-Hydroxylase and Isoflavone Reductase in the context of this compound biosynthesis.

Experimental Protocols

This section outlines general methodologies for key experiments used to study the this compound biosynthetic pathway.

Quantification of this compound and Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of isoflavonoids.

Protocol Overview:

-

Sample Preparation:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the metabolites with a suitable solvent, typically 80% methanol, by vortexing or sonication.

-

Centrifuge the extract to pellet cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[16]

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typical, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

-

Detection: A UV-Vis or Diode Array Detector (DAD) is used, with monitoring at wavelengths around 280 nm for isoflavans. Mass spectrometry (LC-MS) can be coupled for more sensitive and specific detection and identification.[1][17]

-

-

Quantification:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Calculate the concentration of this compound in the plant extracts by comparing the peak area to the standard curve.

-

Enzyme Assays

Characterizing the activity of the biosynthetic enzymes is crucial. This typically involves heterologous expression of the enzyme, followed by an in vitro activity assay.

Protocol for a Generic Reductase (e.g., IFR, VR):

-

Protein Expression and Purification:

-

The cDNA encoding the target reductase is cloned into an expression vector (e.g., pET vector with a His-tag).

-

The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG.

-

Cells are harvested, lysed, and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC).[18]

-

-

Enzyme Activity Assay:

-

The standard assay mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), the substrate (e.g., 2',7-dihydroxy-4'-methoxyisoflavone for IFR or vestitone for VR), and the cofactor NADPH.

-

The reaction is initiated by adding the purified enzyme.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) to extract the product.

-

The product is then analyzed and quantified by HPLC or LC-MS.

-

Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocity.[19]

-

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is used to study the transcriptional regulation of the this compound biosynthetic genes in response to various stimuli.

Protocol Overview:

-

RNA Isolation and cDNA Synthesis:

-

Total RNA is extracted from plant tissues using a commercial kit or a standard protocol.

-

The quality and quantity of RNA are assessed using spectrophotometry and gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.[20]

-

-

qRT-PCR:

-

Gene-specific primers are designed for the target biosynthetic genes (e.g., I2'H, IFR, VR) and a reference gene (e.g., actin or ubiquitin).

-

The qRT-PCR reaction is performed using a SYBR Green-based master mix.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method.[21]

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level and is induced by various biotic and abiotic stresses.

-

Elicitor Induction: Pathogen-derived molecules (elicitors) such as chitosan and yeast cell wall extracts have been shown to induce the expression of this compound biosynthetic genes and the accumulation of this compound.[3][14]

-

Transcriptional Control: The expression of isoflavonoid biosynthetic genes is often coordinately regulated by a network of transcription factors, including MYB, bHLH, and WD40 proteins.[4]

-

Metabolic Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," in the isoflavonoid pathway. These complexes are thought to be anchored to the endoplasmic reticulum and facilitate the efficient channeling of intermediates between sequential enzymes, preventing the diffusion of unstable intermediates and competition from other pathways.[9]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a well-defined branch of isoflavonoid metabolism in leguminous plants. The key enzymatic steps have been elucidated, providing a solid foundation for further research. However, a significant gap remains in the availability of detailed quantitative data, particularly the kinetic parameters of the terminal enzymes. Future research should focus on:

-

Enzyme Characterization: Detailed kinetic analysis of recombinantly expressed and purified I2'H, IFR, VR, and the elusive DMID to provide a complete quantitative understanding of the pathway.

-

Regulatory Networks: Elucidation of the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes in response to different stimuli.

-

Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer enhanced disease resistance in crop plants by overexpressing key biosynthetic genes or regulatory factors.

-

Structural Biology: Determining the crystal structures of the pathway enzymes will provide insights into their catalytic mechanisms and substrate specificities, aiding in protein engineering efforts.[22]

This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis and serves as a valuable resource for researchers aiming to further unravel the complexities of this important plant defense pathway.

References

- 1. Metabolomics Reveals Novel Pathways and Differential Mechanistic and Elicitor-Specific Responses in Phenylpropanoid and Isoflavonoid Biosynthesis in Medicago truncatula Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 3. Biologia plantarum: Chitosan is involved in elicitation of vestitol production in Lotus japonicus [bp.ueb.cas.cz]

- 4. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Medicago sativa and Medicago truncatula Show Contrasting Root Metabolic Responses to Drought [frontiersin.org]

- 8. Metabolomics reveals novel pathways and differential mechanistic and elicitor-specific responses in phenylpropanoid and isoflavonoid biosynthesis in Medicago truncatula cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.abo.fi [research.abo.fi]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rhea - reaction knowledgebase [rhea-db.org]

- 13. benchchem.com [benchchem.com]

- 14. idus.us.es [idus.us.es]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protein Expression and Purification [protocols.io]

- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 20. Biosynthesis of Phenolic Compounds of Medicago truncatula After Inoculation with Selected PGPR Strains [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the In Vitro Antioxidant Capacity of Isovestitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isovestitol, a naturally occurring isoflavan found in various plants, belongs to the flavonoid family, a class of compounds renowned for their potential health benefits, including antioxidant activity.[1] The evaluation of the in vitro antioxidant capacity of this compound is a critical first step in elucidating its potential as a therapeutic agent against oxidative stress-related diseases. This technical guide provides a comprehensive overview of the standard methodologies and experimental protocols used to assess the antioxidant potential of phytochemicals like this compound. While specific quantitative data on the antioxidant capacity of this compound is not extensively available in the public domain, this document outlines the established assays that would be employed for such an investigation.

Core Principles of In Vitro Antioxidant Capacity Assays

In vitro antioxidant assays are based on two primary mechanisms of action:

-

Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example.

-

Single Electron Transfer (SET): In SET-based assays, the antioxidant provides an electron to reduce a radical, a metal ion, or a carbonyl group. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) are based on this mechanism.[2]

Key In Vitro Antioxidant Assays

A battery of tests is typically employed to gain a comprehensive understanding of a compound's antioxidant profile. The most common and well-established assays are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm.[3][4] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[3] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[3]

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[5] The solution should be freshly prepared and kept in the dark to avoid degradation.[4]

-

Preparation of Test Compound: A stock solution of this compound is prepared, and serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution (e.g., 1 mL) is mixed with varying concentrations of the test compound (e.g., 3 mL).[5] A control is prepared with the solvent and DPPH solution without the test compound.[3]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[3][5]

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[7][8] The resulting blue-green radical cation has a characteristic absorbance at 734 nm.[8] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[6][8]

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[6][9]

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Reaction Mixture: A small volume of the test compound at various concentrations (e.g., 50 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 3 mL).[9]

-

Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[9]

-

Measurement: The absorbance is measured at 734 nm.[7]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[10][11] The intensity of the blue color is directly proportional to the reducing power of the antioxidant.[10]

Experimental Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11][12]

-

Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. A small volume of the test compound is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[13]

-

Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[10][13]

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O.[10] The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µmol Fe²⁺/g of sample).

Data Presentation

To facilitate comparison and analysis, the quantitative data obtained from these assays should be summarized in a structured table.

| Assay | Parameter | This compound | Standard (e.g., Trolox, Ascorbic Acid) |

| DPPH Scavenging | IC50 (µg/mL) | To be determined | Reference value |

| ABTS Scavenging | TEAC (µmol TE/g) | To be determined | Reference value |

| FRAP | µmol Fe²⁺/g | To be determined | Reference value |

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion

The in vitro antioxidant capacity of this compound can be systematically evaluated using a combination of established assays such as DPPH, ABTS, and FRAP. Each assay provides insights into different aspects of its antioxidant potential. A thorough investigation using these methods will provide the necessary preliminary data for further preclinical and clinical studies to explore the therapeutic applications of this compound in managing conditions associated with oxidative stress. It is crucial to include appropriate positive controls and to report the data in standardized units to allow for meaningful comparisons across studies.

References

- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmp.ir [jmp.ir]

- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

Isovestitol: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavonoid, has garnered scientific interest for its potential therapeutic applications. As a member of the flavonoid family, it is structurally related to compounds known for a variety of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential, drawing upon data from related compounds where direct information is limited. The guide covers its prospective roles in anti-inflammatory, antioxidant, antimicrobial, and anticancer therapies, detailing plausible mechanisms of action and relevant experimental data. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension by researchers and drug development professionals.

Introduction

This compound is a flavonoid compound found in various plants, including those of the Sophora genus.[1] Flavonoids are a large class of polyphenolic secondary metabolites in plants, recognized for their diverse and beneficial pharmacological properties. While research directly focused on this compound is still emerging, studies on structurally similar isoflavonoids, such as vestitol and neovestitol, provide a strong basis for predicting its therapeutic potential. This document synthesizes the available information to present a technical overview of this compound's promise in drug discovery and development. The primary areas of focus include its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities.

Potential Therapeutic Applications and Mechanisms of Action

Based on current research, this compound is suggested to possess antioxidant, anti-inflammatory, and antidiabetic properties.[1] The proposed mechanism of action involves the modulation of key enzymes and signaling pathways, including the regulation of oxidative stress and inflammatory responses within cells.[1] These properties indicate potential applications in managing chronic diseases such as diabetes, cardiovascular conditions, and in cancer prevention.[1]

Anti-inflammatory Activity

Isoflavonoids closely related to this compound, such as vestitol and neovestitol, have demonstrated significant anti-inflammatory effects. The anti-inflammatory actions of these compounds are believed to be mediated through the inhibition of key inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects of related isoflavonoids are linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can therefore lead to a broad suppression of the inflammatory response.

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Natural compounds, including flavonoids, are known to modulate apoptosis signaling pathways, which is a key mechanism in their antitumor activities.[3] While direct evidence for this compound is pending, related compounds have shown promise in this area.

Mechanism of Action: A plausible mechanism for the anticancer activity of this compound involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.[4] Flavonoids have been shown to interact with various components of the MAPK cascade, including ERK, JNK, and p38, thereby influencing cancer cell fate.[4]

Signaling Pathway: MAPK Modulation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Quantitative Data

Direct quantitative data for this compound's biological activities are not extensively reported in the public domain. However, data from structurally related isoflavonoids, neovestitol and vestitol, provide valuable insights into the potential potency of this compound.

Table 1: Antimicrobial Activity of Neovestitol and Vestitol (MIC in µg/mL) [5]

| Microorganism | Neovestitol (MIC) | Vestitol (MIC) |

| Streptococcus mutans | <6.25 - 25 | 25 - 50 |

| Streptococcus sobrinus | 25 - 50 | 50 - 100 |

| Staphylococcus aureus | 25 - 50 | 25 - 50 |

| Actinomyces naeslundii | <6.25 | 25 - 50 |

Table 2: Anti-inflammatory Activity of Related Flavonoids

| Compound | Assay | IC50 Value | Reference |

| Isoorientin | NF-κB Inhibition | 8.9 µg/mL | [6] |

| Orientin | NF-κB Inhibition | 12 µg/mL | [6] |

| Isovitexin | NF-κB Inhibition | 18 µg/mL | [6] |

| Isovitexin | iNOS Inhibition | 48 µg/mL | [6] |

Experimental Protocols

Antioxidant Activity Assessment (DPPH Assay)

The antioxidant capacity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Workflow: DPPH Radical Scavenging Assay

Caption: Standard workflow for assessing antioxidant activity using the DPPH assay.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate or cuvettes, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well/cuvette and mix.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow: MTT Cytotoxicity Assay

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength corresponding to the formazan dye (typically around 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells.

-

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.

Workflow: Broth Microdilution for MIC Determination

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a specific cell density.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (no this compound) and negative (no bacteria) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. While direct experimental evidence for this compound is still limited, the substantial body of research on structurally related isoflavonoids provides a strong rationale for its further investigation. The proposed mechanisms of action, centered around the modulation of key signaling pathways such as NF-κB and MAPK, offer clear avenues for future research. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activities. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this natural compound and to establish a solid foundation for its potential translation into clinical applications.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of apoptosis by natural products for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Understanding the In Vivo Metabolism of Isovestitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo metabolism and pharmacokinetic data for isovestitol are not publicly available. This guide provides a comprehensive framework based on the well-established principles of flavonoid and isoflavonoid metabolism to direct future in vivo studies of this compound. The presented pathways, protocols, and data tables are illustrative and based on the metabolic fate of structurally similar compounds.

Introduction

This compound, a pterocarpan isoflavonoid, has garnered interest for its potential biological activities. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of this compound as a potential therapeutic agent. The metabolic fate of a compound significantly influences its bioavailability, efficacy, and potential toxicity. Flavonoids, as a class, undergo extensive metabolism in vivo, primarily through Phase I and Phase II enzymatic reactions in the liver and intestines, as well as biotransformation by the gut microbiota.[1][2][3] This guide outlines the predicted metabolic pathways of this compound and provides detailed experimental protocols for its in vivo investigation.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other isoflavonoids, this compound is expected to undergo both Phase I and Phase II metabolism. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[1][4][5] Additionally, gut microbial metabolism can lead to unique metabolites.[3][6]

Caption: Predicted metabolic pathways of this compound in vivo.

Experimental Protocols for In Vivo Metabolism Studies

A systematic investigation of this compound's in vivo metabolism is crucial. The following protocols are based on standard practices for studying the metabolism of novel compounds.

Animal Model Selection

Significant interspecies differences in isoflavone metabolism have been reported.[7][8] For instance, rats and monkeys are known to produce equol, a gut microbiota metabolite of daidzein, in larger quantities than pigs or humans.[7][8] Therefore, the choice of animal model is critical for the relevance of the data to human metabolism.

-

Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and ease of handling. However, their metabolic profile may differ significantly from humans.[9]

-

Pigs: The gastrointestinal tract and metabolic profile of pigs are considered to be more similar to humans for some isoflavones, making them a potentially more predictive model.[7]

-

Non-Human Primates (Monkeys): While metabolically closer to humans in many aspects, ethical considerations and cost limit their use.

Recommendation: Initial studies may be conducted in rats to understand basic metabolic pathways. For more human-relevant data, studies in pigs are recommended.

Dosing and Administration

-

Route of Administration: Oral gavage is the most common and relevant route for studying the metabolism of dietary compounds like this compound.

-

Dose Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dose Level: A minimum of two dose levels (a low and a high dose) should be investigated to assess dose-dependent pharmacokinetics.

Sample Collection

-

Blood: Serial blood samples should be collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be separated by centrifugation and stored at -80°C.

-

Urine and Feces: Animals should be housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of excretion and identify metabolites.

Sample Preparation

-

Plasma: Protein precipitation with a solvent like acetonitrile is a common method to extract the parent drug and its metabolites. Solid-phase extraction (SPE) can also be used for cleaner samples.

-

Urine: Dilution with a suitable buffer is often sufficient. Enzymatic hydrolysis (using β-glucuronidase and sulfatase) can be performed to cleave conjugated metabolites back to their aglycone forms for easier identification and quantification.

-

Feces: Homogenization in a suitable solvent followed by extraction is necessary to recover the compound and its metabolites.

Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and selectivity.[10][11][12][13]

-

Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Method Development: A robust chromatographic method needs to be developed to separate this compound from its potential metabolites.

-

Metabolite Identification: Putative metabolites can be identified by comparing their mass spectra and fragmentation patterns with that of the parent compound.

-

Quantification: A validated bioanalytical method using a stable isotope-labeled internal standard is required for the accurate quantification of this compound and its major metabolites in biological matrices.

References

- 1. vup.sk [vup.sk]

- 2. Absorption, metabolism and health effects of dietary flavonoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. Metabolic phenotype of isoflavones differ among female rats, pigs, monkeys, and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic studies of four soy isoflavones in rats by HPLC-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. azolifesciences.com [azolifesciences.com]

Isovestitol's Impact on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a member of the isoflavonoid class of natural compounds, is emerging as a molecule of interest for its potential therapeutic properties, particularly in the context of inflammation and cancer. While direct research on this compound's specific effects on cellular signaling is still developing, evidence from closely related compounds, vestitol and neovestitol, provides a strong predictive framework for its mechanism of action. This technical guide synthesizes the current understanding of how isoflavonoids like this compound modulate key cellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This document provides a comprehensive overview of the quantitative effects, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to support further research and drug development efforts.

Introduction to this compound and Cellular Signaling

This compound is a naturally occurring isoflavonoid found in various plants.[1] Isoflavonoids, as a class, are well-documented for their diverse biological activities, which are largely attributed to their ability to modulate intracellular signaling pathways that govern cellular processes such as inflammation, proliferation, and survival.[2] Understanding the intricate interactions between this compound and these signaling networks is crucial for elucidating its therapeutic potential. The primary signaling cascades implicated in the action of isoflavonoids include NF-κB, MAPK, and PI3K/Akt, which are often dysregulated in chronic inflammatory diseases and cancer.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Evidence strongly suggests that isoflavonoids, including the closely related vestitol, are potent inhibitors of the NF-κB pathway.[3]

Quantitative Effects on NF-κB Signaling by Related Isoflavonoids

While specific quantitative data for this compound is not yet widely available, studies on vestitol and neovestitol offer valuable insights into the potential efficacy of this compound.

| Compound | Concentration/Dose | Effect | Reference |

| (3S)-Vestitol | 0.55 µM | Lowered nitric oxide (NO) release by 60% in LPS-stimulated peritoneal macrophages. | [3] |

| (3S)-Vestitol | 0.55 µM | Diminished levels of IL-1β, IL-1α, G-CSF, and GM-CSF in LPS-stimulated peritoneal macrophages. | [3] |

| (3S)-Vestitol | 0.55 µM | Increased expression of Socs3 and Dab2 genes, which are inhibitors of cytokine signaling and the NF-κB pathway. | [3] |

| Neovestitol | 10 mg/kg | Inhibited neutrophil migration in an in vivo model of inflammation. | [4][5] |

| Neovestitol | Not specified | Reduced expression of ICAM-1 in the mesenteric microcirculation during LPS-induced acute peritonitis. | [5] |

| Neovestitol | Not specified | Reduced levels of IL-6 in a collagen-induced arthritis model. | [5] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a standard method to quantify the transcriptional activity of NF-κB.

Objective: To determine the effect of this compound on NF-κB activation in response to a stimulus (e.g., lipopolysaccharide - LPS).

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

Following transfection, treat the cells with varying concentrations of this compound for a predetermined time.

-

Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a specific lysis buffer.

-

Measure the firefly luciferase activity (driven by NF-κB) and Renilla luciferase activity (constitutive) using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.

-

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: this compound is predicted to inhibit the NF-κB signaling pathway.

Attenuation of the MAPK Signaling Cascade

The MAPK cascade, comprising key kinases like ERK, JNK, and p38, is another critical pathway in cellular responses to external stimuli, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

Quantitative Effects on MAPK Signaling by Related Isoflavonoids

Data on the direct effects of this compound on the MAPK pathway are limited. However, studies on related compounds provide valuable clues.

| Compound | Concentration/Dose | Effect | Reference |

| Neovestitol | Not specified | Inhibition of MAPK signaling pathways confirmed by Western blot. | |

| Isoliquiritigenin | ≥10 µM | Dampened PMA-stimulated signaling of JNK and p38 MAPK. |

Experimental Protocol: Western Blot Analysis for MAPK Activation

This technique is used to detect and quantify the phosphorylation (activation) of MAPK proteins.

Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells to 70-80% confluency.

-

Treat cells with different concentrations of this compound for a specified duration, followed by stimulation with a known MAPK activator (e.g., growth factors, stress-inducing agents).

-

-

Protein Extraction:

-